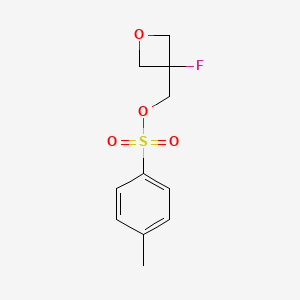

(5-(Hydroxymethyl)thiophen-3-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

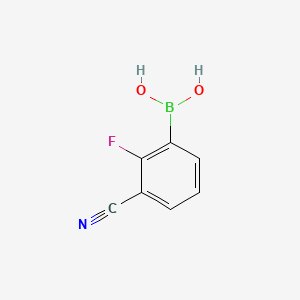

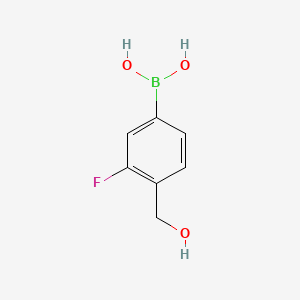

“(5-(Hydroxymethyl)thiophen-3-yl)boronic acid” is a chemical compound with the molecular formula C5H7BO3S . It has a molecular weight of 157.99 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H7BO3S/c7-2-5-1-4 (3-10-5)6 (8)9/h1,3,7-9H,2H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 157.99 . The compound is very soluble, with a solubility of 22.7 mg/ml .Scientific Research Applications

Electrogenerated Chemiluminescence Biosensing

A novel electrogenerated chemiluminescence (ECL) biosensing method has been developed for the detection of DNA hydroxymethylation, utilizing a new multi-functional ECL signal compound that incorporates a boronic acid module. This approach demonstrates the potential of boronic acid derivatives in biosensing technologies, offering enhanced sensitivity and specificity for detecting biological markers (Sun et al., 2020).

Catalytic Chemical Synthesis

Boronic acids, including derivatives similar to (5-(Hydroxymethyl)thiophen-3-yl)boronic acid, have been utilized as catalysts in chemical synthesis, such as amide bond formation. This showcases their versatility in facilitating reactions under mild conditions, contributing significantly to the development of peptide synthesis (El Dine et al., 2015).

Organic Material Synthesis

Boronic Acid Catalysis

Boronic acids are emerging as versatile catalysts in organic chemistry, enabling various reactions, including aza-Michael additions, under enantioselective conditions. This exemplifies their capability to facilitate complex chemical transformations, thereby advancing synthetic methodologies (Hashimoto et al., 2015).

Chemical and Spectroscopic Studies

Investigations into the chemical and spectroscopic properties of the thiophene system, including derivatives of boronic acids, provide insights into their reactivity and interaction with other molecules. Such studies are essential for understanding their potential applications in various fields, including material science and molecular recognition (Hunter & Mcnab, 2010).

Safety and Hazards

“(5-(Hydroxymethyl)thiophen-3-yl)boronic acid” is classified as a hazardous substance. It carries the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

The primary target of (5-(Hydroxymethyl)thiophen-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group of the compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in many organic synthesis reactions, including the synthesis of various pharmaceuticals and fine chemicals .

properties

IUPAC Name |

[5-(hydroxymethyl)thiophen-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3S/c7-2-5-1-4(3-10-5)6(8)9/h1,3,7-9H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCBULRYCWLXQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)CO)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

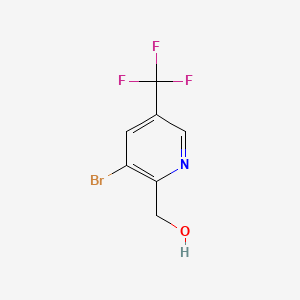

![1-Azabicyclo[2.2.1]heptane-4-carbaldehyde](/img/structure/B591647.png)

![[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B591666.png)